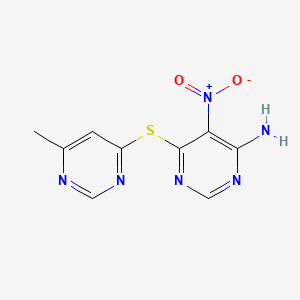

6-(6-Methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

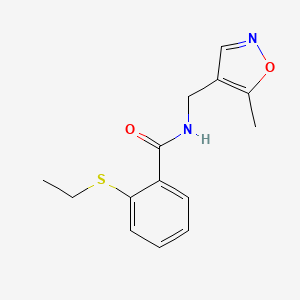

The compound "6-(6-Methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds similar to pyridine. Pyrimidine derivatives are known for their diverse range of biological activities and are often explored for their potential as pharmaceuticals. The specific features of the compound, such as the nitro group and the sulfanyl group attached to the pyrimidine ring, suggest that it may have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve several steps, including nitration, alkylation, and cyclization reactions. For instance, the nitration of 2-substituted 4,6-dihydroxypyrimidines can yield dinitro derivatives, as described in the nitration of 4,6-dihydroxy-2-methylpyrimidine leading to a dinitro compound . Similarly, the alkylation of 6-amino-2-thiouracil with various halides can produce sulfanyl-substituted pyrimidinones, which upon further reactions can form fused pyrimidinium systems . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques and theoretical calculations. For example, vibrational spectral analysis using FT-IR and FT-Raman can provide information on the bond lengths and angles, while density functional theory (DFT) can be used to predict the molecular geometry and electronic properties such as HOMO-LUMO energies . These analyses are crucial for understanding the stability and reactivity of the molecule, as well as its potential interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. The presence of a nitro group can lead to further nitration or reduction reactions, while the sulfanyl group can participate in nucleophilic substitutions or cyclization reactions . The reactivity of these functional groups can be influenced by the surrounding substituents and the overall molecular structure, which can be predicted using reactivity descriptors like the Fukui function .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Theoretical studies, including NBO analysis and Fukui function calculations, can provide insights into the stability and chemical selectivity of the molecule . Additionally, the presence of specific functional groups can affect the compound's ability to form hydrogen bonds and its overall polarity, which in turn can influence its physical properties and its potential as a drug candidate.

Scientific Research Applications

Fungicidal Activity

A study explored the synthesis and fungicidal activity of 2-amino-4-[(2-aryloxyethyl)sulfanyl]-6-methylpyrimidines. These compounds were obtained by S-alkylation of 2-amino-6-methylpyrimidin-4(3H)-thione with 2-aryloxyethyl chlorides. It was found that some of the hydrochlorides of the brominated derivatives of these compounds exhibited fungicidal activity (Erkin et al., 2016).

Synthesis and Antibacterial Activity

Another research focused on the synthesis and antibacterial activity of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives. These compounds showed significant antibacterial and antifungal activity against various strains, with some being as effective as standard drugs like Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).

Crystal and Molecular Structures

A study on the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers revealed significant hydrogen-bonding interactions and the formation of layer structures within the crystal structures of these compounds (Odell et al., 2007).

Antioxidant and Antienzyme Activities

Research on novel N,S‐substituted polyhalogenated nitrobutadiene derivatives, including compounds related to 6-methylpyrimidin-4-yl derivatives, indicated that these compounds exhibited antixanthine oxidase, antielastase, and antioxidant activities. This suggests potential applications in the pharmaceutical and cosmetic industries (Onul et al., 2018).

Cytotoxic Activity

A study on the synthesis of 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate evaluated their cytotoxicity against various human cell lines. This research provides insights into the potential of these derivatives in cancer research (Stolarczyk et al., 2018).

Mechanism of Action

Mode of Action

Pyrimidine derivatives often act as antimetabolites, mimicking the natural substances in the cell, thereby inhibiting the enzymes and disrupting the synthesis of nucleic acids .

Biochemical Pathways

The affected pathways would likely involve DNA or RNA synthesis, given the structural similarity to the nucleic acid components .

Pharmacokinetics

The ADME properties would depend on various factors, including the compound’s solubility, stability, and its interactions with various proteins in the body. Pyrimidine derivatives, in general, are often well-absorbed and can distribute throughout the body .

Result of Action

The molecular and cellular effects would depend on the specific targets of the compound. If it inhibits nucleic acid synthesis, it could lead to cell cycle arrest or apoptosis .

properties

IUPAC Name |

6-(6-methylpyrimidin-4-yl)sulfanyl-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6O2S/c1-5-2-6(12-3-11-5)18-9-7(15(16)17)8(10)13-4-14-9/h2-4H,1H3,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZKXAVOSBDDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)SC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)

![3-(4-fluorophenyl)-5-(4-morpholinophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2508510.png)

![[2-(Methylsulfanyl)-1,3-benzothiazol-6-yl]boronic acid](/img/structure/B2508511.png)

![[2-(Ethoxycarbonylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2508513.png)

![methyl 2-({[7-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2508515.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)

![Ethyl 2-{[(4-methoxyanilino)carbothioyl]amino}acetate](/img/structure/B2508522.png)